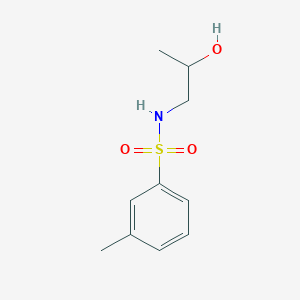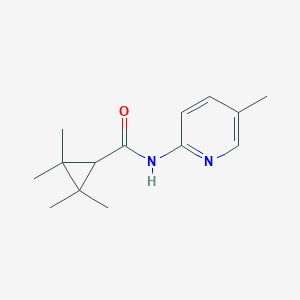
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide, commonly known as CDNB, is a chemical compound that has been extensively used in scientific research. It is a sulfonamide-based electrophile that is widely used as a model substrate for studying the activity of glutathione S-transferases (GSTs) and other enzymes involved in detoxification pathways. CDNB has also been used as a tool for studying the mechanism of action of various drugs and toxins.
Wirkmechanismus
The mechanism of action of CDNB involves the formation of a glutathione conjugate by 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide. 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide are a family of enzymes that catalyze the conjugation of glutathione with electrophilic compounds, leading to their detoxification. CDNB is a model substrate that is widely used to study the activity of 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide and other enzymes involved in detoxification pathways.
Biochemical and Physiological Effects:
CDNB has been shown to induce oxidative stress and apoptosis in various cell types. It has also been shown to inhibit the growth of cancer cells in vitro. CDNB has been used as a tool for studying the mechanism of action of various drugs and toxins. It has also been used to study the effects of environmental pollutants on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CDNB in lab experiments is its simplicity and ease of use. CDNB is a well-characterized substrate that is widely available and can be easily synthesized in a laboratory setting. However, one of the main limitations of using CDNB is its lack of specificity. CDNB is a general substrate that can be conjugated by a wide range of enzymes, making it difficult to study the activity of specific enzymes in a complex biological system.
Zukünftige Richtungen
The use of CDNB in scientific research is likely to continue in the future, particularly in the study of detoxification pathways and the effects of environmental pollutants on human health. Future research could focus on developing more specific substrates for studying the activity of specific enzymes involved in detoxification pathways. Additionally, the use of CDNB in the development of new drugs and therapies could be explored further.
Synthesemethoden
CDNB can be synthesized by the reaction of 4-cyanobenzenesulfonyl chloride and 2,3-dimethylphenylamine in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent. The synthesis of CDNB is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
CDNB has been extensively used in scientific research as a model substrate for studying the activity of 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide and other enzymes involved in detoxification pathways. 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide are a family of enzymes that play a critical role in the detoxification of xenobiotics and endogenous compounds. CDNB is an electrophilic substrate that is conjugated with glutathione by 4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide, leading to the formation of a stable adduct that can be quantified spectrophotometrically.
Eigenschaften
Produktname |
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H14N2O2S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
4-cyano-N-(2,3-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S/c1-11-4-3-5-15(12(11)2)17-20(18,19)14-8-6-13(10-16)7-9-14/h3-9,17H,1-2H3 |
InChI-Schlüssel |
LWXVCEPZWVTINX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)


![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)



![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)


